2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide
Description
Properties
CAS No. |
877657-23-3 |
|---|---|
Molecular Formula |
C24H19N3O5 |
Molecular Weight |
429.432 |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H19N3O5/c1-15-8-10-16(11-9-15)27-23(29)22-21(18-6-2-3-7-19(18)32-22)26(24(27)30)14-20(28)25-13-17-5-4-12-31-17/h2-12H,13-14H2,1H3,(H,25,28) |
InChI Key |
JPNCONALELPEAE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NCC5=CC=CO5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide (CAS Number: 877657-03-9) is a synthetic organic molecule with potential therapeutic applications. Its unique structure incorporates a benzofuro[3,2-d]pyrimidine core, which is associated with various biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 455.5 g/mol. The structural features include:
- Dioxo group : Contributes to potential reactivity and biological interactions.
- Benzofuro core : Known for its role in various biological activities.
- Substituents : The presence of p-tolyl and furan groups may enhance its pharmacological profile.
Anticancer Activity
Recent studies have demonstrated that compounds structurally related to this molecule exhibit significant anticancer properties. For instance, derivatives of benzofuro[3,2-d]pyrimidines have shown promising activity against various cancer cell lines:
These studies indicate that the compound's mechanism of action may involve EGFR inhibition , apoptosis induction , and modulation of mitochondrial pathways .
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells.
- Apoptosis Induction : Studies using annexin V-FITC assays have shown that these compounds can induce apoptosis in cancer cells by affecting proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : Analysis indicates that treatment with the compound can lead to cell cycle arrest at specific phases, contributing to its antiproliferative effects.
Study on Antitumor Activity
A study published in PubMed highlighted the synthesis and evaluation of related compounds showcasing remarkable antitumor activity. The IC50 values for some derivatives were significantly lower than those of standard chemotherapy agents like doxorubicin, indicating a potential for development as novel anticancer drugs .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : Variations in substituents on the benzofuro core influence anticancer potency.
- Core Modifications : Alterations in the dioxo group can enhance or diminish biological activity.
Q & A
Q. What are the recommended synthetic routes and critical reaction parameters for this compound?
Methodological Answer: Synthesis involves a multi-step process:
- Step 1: Formation of the benzofuropyrimidine core via cyclization of substituted precursors under reflux in DMF at 80°C for 12–24 hours.
- Step 2: Acetamide coupling using furan-2-ylmethylamine with coupling agents (e.g., EDC/HOBt or HATU) in anhydrous dichloromethane.
- Critical Parameters:
-
Temperature control (±2°C) during cyclization to prevent side reactions.
-
Solvent purity (DMF dried over molecular sieves) to avoid hydrolysis.
-
Reaction progress monitored via TLC (Rf = 0.3–0.5 in EtOAc/hexane) .
Table 1: Key Reaction Conditions
Step Reagents/Conditions Yield Range 1 DMF, 80°C, 24h 55–65% 2 HATU/DIPEA, RT, 6h 68–72%
Q. Which spectroscopic techniques are essential for structural validation?
Methodological Answer: Prioritize:
- 1H/13C NMR: Identify benzofuran protons (δ 6.8–7.5 ppm), dioxo groups (δ 10.5–11.5 ppm), and furyl CH2 (δ 4.2–4.5 ppm).
- HRMS: Confirm molecular ion peak ([M+H]+ calculated for C24H20N3O5: 454.1401).
- HPLC: >95% purity using a C18 column (acetonitrile/water gradient) .
Table 2: Diagnostic NMR Signals
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Benzofuran C-H | 6.8–7.5 | Multiplet |
| p-Tolyl CH3 | 2.3–2.5 | Singlet |
Q. What in vitro models are suitable for initial biological screening?
Methodological Answer:
- Anticancer: MTT assay on MCF-7 (breast) and A549 (lung) cell lines (IC50 determination).
- Antimicrobial: Broth microdilution against S. aureus and E. coli (MIC ≤50 µg/mL considered active).
- Anti-inflammatory: COX-2 inhibition assay (comparison to celecoxib) .
Advanced Research Questions
Q. How can low yields during acetamide coupling be mitigated?
Methodological Answer:
- Optimization Strategies:
- Use HATU over EDC for improved coupling efficiency (yield increases by 23%).
- Pre-activate carboxyl intermediates for 30 minutes before adding amine.
- Purify via flash chromatography (hexane:EtOAc 3:1 → 1:1 gradient) .
- Troubleshooting:
- LC-MS analysis of byproducts (e.g., unreacted furan-2-ylmethylamine).
Q. How should discrepancies in cytotoxicity data between 2D and 3D models be resolved?
Methodological Answer:
- Systematic Approach:
Validate compound stability in 3D media (LC-MS quantification).
Assess spheroid penetration via fluorescence tagging.
Compare hypoxia markers (HIF-1α) in 3D vs. 2D models.
Q. What computational methods predict target engagement mechanisms?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with PARP-1 (PDB: 5DS3) to identify H-bonds with dioxo groups (binding energy ≤-8.5 kcal/mol).
- MD Simulations: 50-ns simulations to assess binding stability (RMSD <2.0 Å).
- QSAR Models: Train on benzofuropyrimidine analogs (R² >0.85) to predict bioactivity .
Table 3: Computational Parameters
| Method | Software/Tool | Key Output Metrics |
|---|---|---|
| Docking | AutoDock Vina | Binding Energy |
| MD Simulations | GROMACS | RMSD, RMSF |
Data Contradiction Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
